
Gpat-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It exhibits an inhibitory concentration (IC50) of 8.9 μM and is primarily utilized in research related to obesity and diabetes . Glycerol-3-phosphate acyltransferase is an enzyme involved in the biosynthesis of glycerolipids, which are essential components of cell membranes and energy storage molecules.
Métodos De Preparación
The synthetic routes and reaction conditions for Gpat-IN-1 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions.
Aplicaciones Científicas De Investigación
Gpat-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of glycerol-3-phosphate acyltransferase and its effects on lipid biosynthesis. In biology, this compound is utilized to investigate the role of glycerol-3-phosphate acyltransferase in cellular processes and metabolic pathways. In medicine, it is used in research related to obesity and diabetes, as it can help elucidate the mechanisms underlying these conditions. In industry, this compound may be used in the development of new therapeutic agents targeting glycerol-3-phosphate acyltransferase .
Mecanismo De Acción
Gpat-IN-1 exerts its effects by inhibiting the activity of glycerol-3-phosphate acyltransferase. This enzyme catalyzes the first step in the synthesis of glycerophospholipids and triacylglycerol, which are essential components of cell membranes and energy storage molecules. By inhibiting glycerol-3-phosphate acyltransferase, this compound disrupts the biosynthesis of these lipids, leading to alterations in cellular processes and metabolic pathways. The molecular targets and pathways involved in the mechanism of action of this compound include the sterol regulatory element-binding protein 1c (SREBP-1c) and peroxisome proliferator-activated receptor gamma (PPARγ), which regulate the expression of genes involved in lipid metabolism .
Comparación Con Compuestos Similares
Gpat-IN-1 is unique in its ability to inhibit glycerol-3-phosphate acyltransferase with a high degree of specificity and potency. Similar compounds include other glycerol-3-phosphate acyltransferase inhibitors, such as those targeting different isoforms of the enzyme. These compounds may have varying degrees of specificity and potency, as well as different effects on lipid metabolism and cellular processes. Some similar compounds include inhibitors of glycerol-3-phosphate acyltransferase 1 and glycerol-3-phosphate acyltransferase 2, which are involved in different aspects of lipid biosynthesis .
Propiedades
Fórmula molecular |
C21H26ClNO4S |
|---|---|
Peso molecular |
424.0 g/mol |
Nombre IUPAC |
5-(3-chlorophenyl)-2-(octylsulfonylamino)benzoic acid |
InChI |
InChI=1S/C21H26ClNO4S/c1-2-3-4-5-6-7-13-28(26,27)23-20-12-11-17(15-19(20)21(24)25)16-9-8-10-18(22)14-16/h8-12,14-15,23H,2-7,13H2,1H3,(H,24,25) |
Clave InChI |
AHHSQDHCFGYPOW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCS(=O)(=O)NC1=C(C=C(C=C1)C2=CC(=CC=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


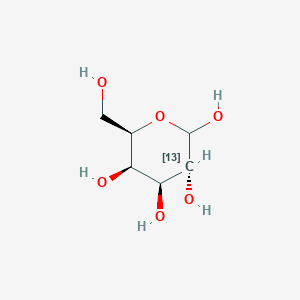
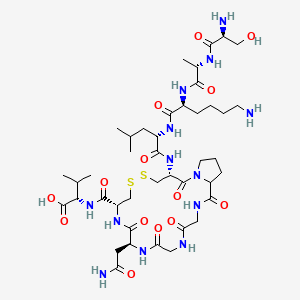
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12394943.png)
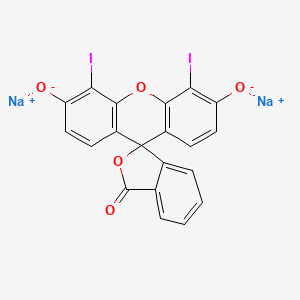
![(2S)-2-[(2,6-dimethylbenzoyl)amino]-3-[4-[3-(pyridin-2-ylamino)propoxy]phenyl]propanoic acid](/img/structure/B12394959.png)

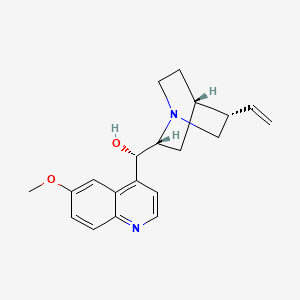
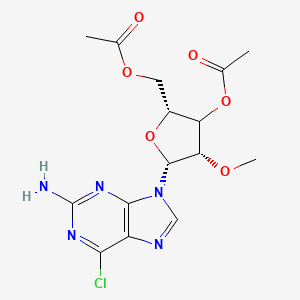
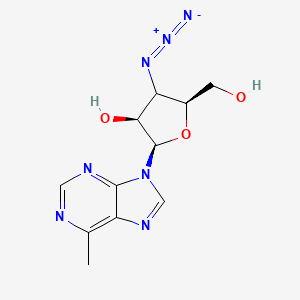

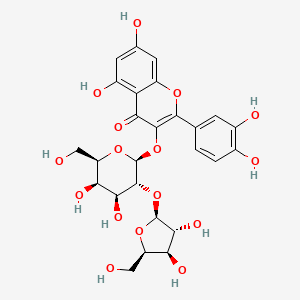
![4-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12395006.png)

![[(1R)-2-[(1R,2S,4R,4aS,5S,8S,8aS)-4,8-diacetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (E)-2-methylbut-2-enoate](/img/structure/B12395011.png)
